tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C12H19F2NO3. This compound is characterized by the presence of a piperidine ring substituted with a difluoroacetyl group and a tert-butyl ester group. It is commonly used in organic synthesis and has various applications in scientific research.
Properties
CAS No. |
2229374-61-0 |
|---|---|
Molecular Formula |
C12H19F2NO3 |
Molecular Weight |
263.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoroacetyl Group: The difluoroacetyl group is introduced via a nucleophilic substitution reaction using difluoroacetyl chloride and a suitable base.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of difluoroacetyl oxides.
Reduction: Formation of difluoromethyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of novel pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or proteins. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness:
- The presence of the difluoroacetyl group in tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate imparts unique reactivity and stability compared to similar compounds with different substituents.
- The difluoroacetyl group enhances the compound’s electrophilic properties, making it a valuable intermediate in various synthetic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
